molecular formula C10H15BrClN3O B2495615 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride CAS No. 2379947-19-8

5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride

Cat. No.: B2495615
CAS No.: 2379947-19-8
M. Wt: 308.6
InChI Key: CFINYNCMYYYCRU-UHFFFAOYSA-N
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Description

5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperidin-3-ylmethoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride typically involves the following steps:

    Substitution Reaction: The piperidin-3-ylmethoxy group is introduced through a substitution reaction. This involves reacting 5-bromo-2-hydroxypyrimidine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the bromine atom, potentially converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom at the 5th position is reactive and can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and as a potential ligand in receptor binding studies.

    Industry: It can be used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyrimidine: Lacks the piperidin-3-yl group, making it less versatile in biological applications.

    2-[(Piperidin-3-yl)methoxy]pyrimidine: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    5-Chloro-2-[(piperidin-3-yl)methoxy]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

Uniqueness

5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride is unique due to the presence of both the bromine atom and the piperidin-3-ylmethoxy group. This combination provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINYNCMYYYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=N2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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